![molecular formula C9H18N2O2 B1314771 Isobutyl piperazine-1-carboxylate CAS No. 23672-96-0](/img/structure/B1314771.png)
Isobutyl piperazine-1-carboxylate
Overview
Description
Isobutyl piperazine-1-carboxylate, also known as ibutylpiperazine carboxylate, is a chemical compound that belongs to the piperazine family. It has a molecular formula of C9H18N2O2 .
Molecular Structure Analysis
The molecular structure of Isobutyl piperazine-1-carboxylate is represented by the formula C9H18N2O2 . The molecular weight of this compound is 186.25 g/mol .Scientific Research Applications
Medicinal Chemistry: Kinase Inhibitors and Receptor Modulators
The piperazine moiety, such as that found in Isobutyl piperazine-1-carboxylate, is frequently utilized in medicinal chemistry due to its versatility. It serves as a basic and hydrophilic group that can optimize the pharmacokinetic properties of drugs. Specifically, it’s used in the synthesis of kinase inhibitors and receptor modulators. These compounds play a crucial role in targeted cancer therapies, where they inhibit specific enzymes or modulate receptors involved in the proliferation of cancer cells .
Synthetic Methodologies: Buchwald–Hartwig Amination
In synthetic chemistry, Isobutyl piperazine-1-carboxylate is valuable for its reactivity. One of the key methodologies where it finds use is the Buchwald–Hartwig amination. This process is essential for creating carbon-nitrogen bonds, which are foundational in many pharmaceuticals and bioactive molecules. The piperazine ring’s presence facilitates this reaction, making it a staple in the chemist’s toolkit .
Drug Discovery: Hydrogen Bond Formation
The incorporation of the piperazine ring, as seen in Isobutyl piperazine-1-carboxylate, is considered a significant synthetic strategy in drug discovery. Its capacity for hydrogen bond formation is particularly valuable, as this can enhance the interaction with target macromolecules, leading to more effective drugs .
Biological Evaluation: Antibacterial and Antifungal Activities
Isobutyl piperazine-1-carboxylate derivatives have been studied for their antibacterial and antifungal activities. Their ability to interact with microbial cell components makes them candidates for developing new antimicrobial agents. This is especially important in the era of increasing antibiotic resistance .
Structural Studies: X-ray Diffraction
The compound’s derivatives have been characterized using X-ray diffraction studies. These studies provide insights into the molecular structure, which is crucial for understanding how the compound interacts at the atomic level. Such information is vital for rational drug design, where the goal is to create molecules with precise biological activities .
Physicochemical Property Optimization
The piperazine ring’s impact on the physicochemical properties of molecules is another area of interest. Isobutyl piperazine-1-carboxylate can be used to adjust these properties to improve drug efficacy, solubility, and overall pharmacological profile. This makes it an important compound in the formulation of drugs with better bioavailability .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Isobutyl piperazine-1-carboxylate is a derivative of the piperidine chemical family, which are structural components of piperine .
Mode of Action
It is believed to stimulate the sensory hairs on the antennae of insects . This interaction with the olfactory system leads to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
It is presumed that the compound interferes with the olfactory system of insects, disrupting their ability to detect hosts .
Result of Action
The primary result of the action of Isobutyl piperazine-1-carboxylate is its repellent effect on insects. By interfering with the olfactory system of insects, it prevents them from recognizing their hosts, thereby acting as an effective repellent .
properties
IUPAC Name |
2-methylpropyl piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(2)7-13-9(12)11-5-3-10-4-6-11/h8,10H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEKTRARZLEBCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)N1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472648 | |
Record name | Isobutyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl piperazine-1-carboxylate | |
CAS RN |
23672-96-0 | |
Record name | Isobutyl piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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